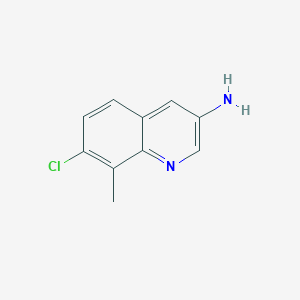
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position, a methyl group at the 1-position, and a methylcyclopropyl group at the 2-position of the indole ring, along with a carboxylic acid group at the 3-position.
Méthodes De Préparation
The synthesis of 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol. This one-pot reaction results in the formation of ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate, which can then be further modified to obtain the desired compound .
Analyse Des Réactions Chimiques
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone.
Reduction: The carboxylic acid group at the 3-position can be reduced to form an alcohol.
Substitution: The methyl group at the 1-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study the biological activity of indole-based compounds.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to involve interactions with viral proteins, making it a potential candidate for antiviral drug development .
Comparaison Avec Des Composés Similaires
5-Hydroxy-1-methyl-2-(1-methylcyclopropyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenyl-cyclopropyl)-1H-indole-3-carboxylate: This compound is a conformationally restricted analog of umifenovir and has been studied for its antiviral properties.
Umifenovir: An antiviral drug used in Russia, known for its immunomodulating properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of the methylcyclopropyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
5-hydroxy-1-methyl-2-(1-methylcyclopropyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(5-6-14)12-11(13(17)18)9-7-8(16)3-4-10(9)15(12)2/h3-4,7,16H,5-6H2,1-2H3,(H,17,18) |
Clé InChI |
XZBSTLGMCTXPTL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=C(C3=C(N2C)C=CC(=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


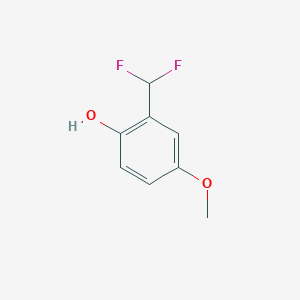
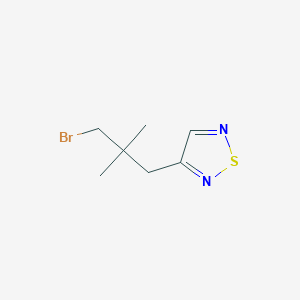
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
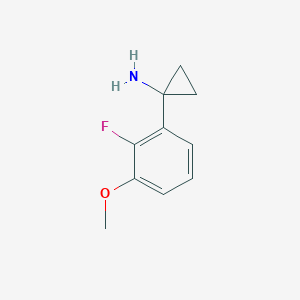
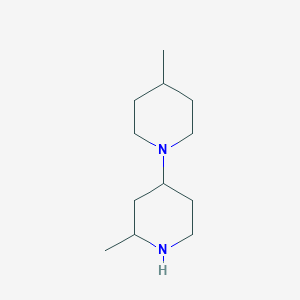
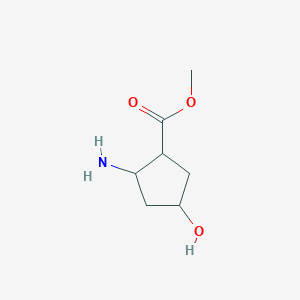
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
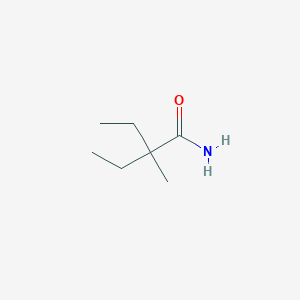
![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
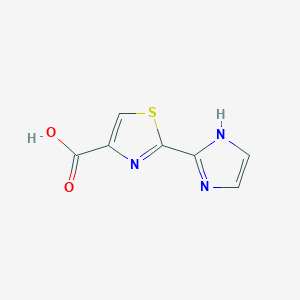
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
